Putative mGluR2 Antagonist Activity Differentiates from Broad-Spectrum Benzamide Scaffolds
The compound is annotated in the Therapeutic Target Database as an antagonist of metabotropic glutamate receptor 2 (mGluR2) [1]. This annotation distinguishes it from the wider class of pyrazole-benzamide derivatives, many of which are reported as RORγ inverse agonists (e.g., compounds in US Patent Application 20150266824) or kinase inhibitors. However, no quantitative IC50, Ki, or efficacy values for mGluR2 antagonism were available for this specific compound during the sourcing evaluation.
| Evidence Dimension | Target annotation / functional class |
|---|---|
| Target Compound Data | mGluR2 Antagonist (annotation, no quantitative value) |
| Comparator Or Baseline | Class-level comparison: Related pyrazole-amide derivatives in US20150266824 are RORγ inverse agonists; other pyrazole-benzamides target kinases |
| Quantified Difference | Qualitative difference only; insufficient quantitative data to calculate a numerical difference |
| Conditions | Target annotation from TTD database |
Why This Matters
For researchers specifically requiring an mGluR2-targeting chemical probe, this annotation provides a functional rationale for selection, but the absence of potency data necessitates in-house validation before procurement.
- [1] Therapeutic Target Database (TTD). Drug Information: 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide. Target: Metabotropic glutamate receptor 2 (mGluR2) Antagonist. Accessed via ttd.idrblab.cn. View Source
